

5-Bromo-3,4-dimethylbenzene-1,2-diamine physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3,4-dimethylbenzene-1,2-diamine

Cat. No.: B1333271

[Get Quote](#)

An In-Depth Technical Guide to 5-Bromo-3,4-dimethylbenzene-1,2-diamine

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of **5-Bromo-3,4-dimethylbenzene-1,2-diamine**. This versatile aromatic diamine serves as a crucial intermediate in various fields of chemical synthesis.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Properties

5-Bromo-3,4-dimethylbenzene-1,2-diamine, also known by its synonym 5-Bromo-3,4-dimethyl-o-phenylenediamine, is a substituted aromatic amine with the CAS Number 107100-16-3.^{[1][2][3][4][5][6]} Its structure, featuring a bromine atom and two adjacent amine groups on a dimethylbenzene ring, allows for diverse reactivity, making it a valuable building block for complex organic molecules.^{[1][2]}

Physical and Chemical Data

The key physical and chemical properties of **5-Bromo-3,4-dimethylbenzene-1,2-diamine** are summarized in the table below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical environments.

Property	Value	Source
CAS Number	107100-16-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₁₁ BrN ₂	[1] [2] [3] [4] [5]
Molecular Weight	215.09 g/mol	[1] [2] [3] [4] [5]
Melting Point	70 °C	[3]
Boiling Point	314.7 °C at 760 mmHg	[3]
Density	1.506 g/cm ³	[3]
Refractive Index	1.65	[3]
Flash Point	144.2 °C	[3]
pKa (Predicted)	3 ± 0.10	[3]
logP	3.39270	[3]
Storage Temperature	0-8 °C	[1] [2] [4] [6]

Experimental Protocols

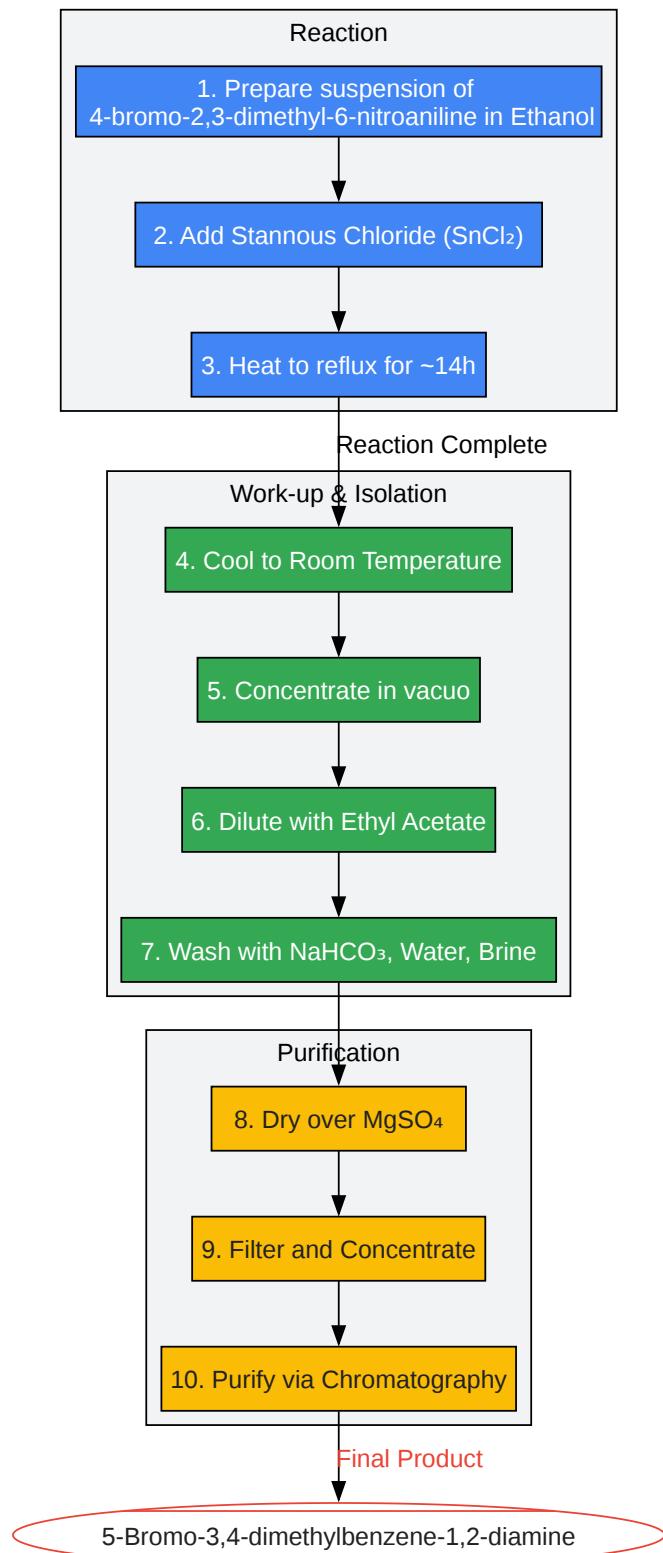
While specific protocols for determining each physical property of this exact compound are not detailed in the provided results, a general experimental protocol for its synthesis can be inferred from related compounds. The synthesis of brominated phenylenediamines often involves the reduction of a corresponding nitroaniline precursor.

Representative Synthesis Protocol: Reduction of a Nitroaniline Precursor

This protocol is adapted from the synthesis of the related compound, 5-bromo-3-methylbenzene-1,2-diamine, and illustrates a common method for preparing aromatic diamines.[\[7\]](#)

Objective: To synthesize a brominated diamine from its nitroaniline precursor.

Materials:

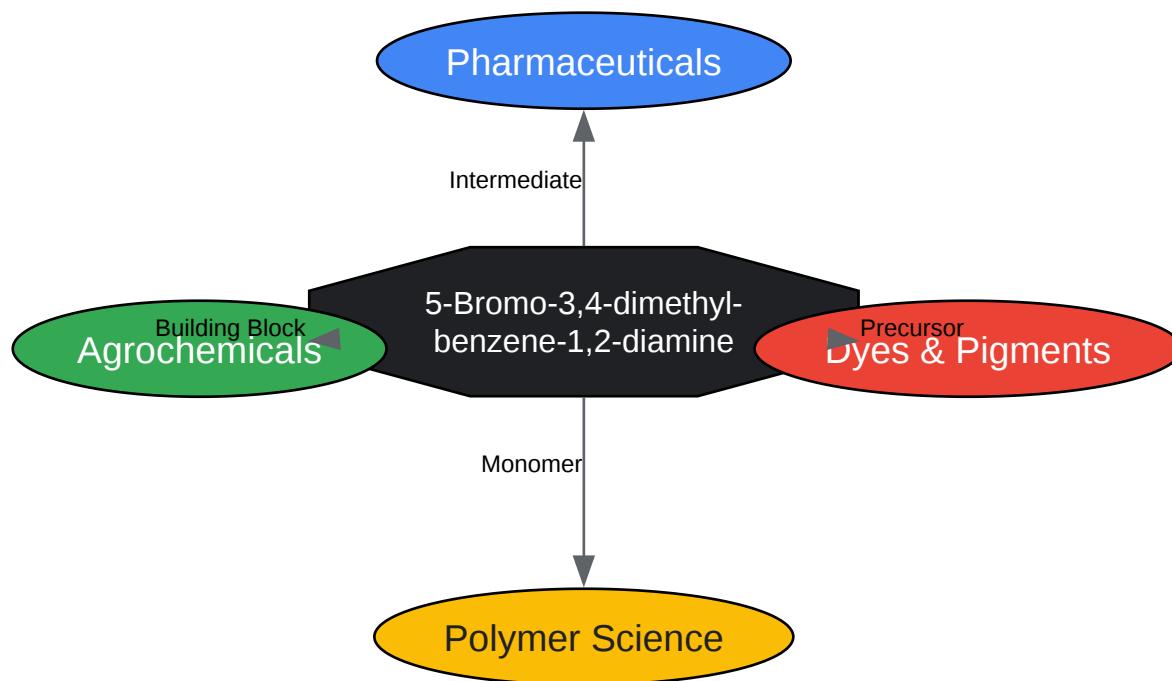

- 4-bromo-2,3-dimethyl-6-nitroaniline (precursor)
- Stannous chloride (SnCl_2)
- Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Celite

Procedure:

- A suspension of the starting material, 4-bromo-2,3-dimethyl-6-nitroaniline, is prepared in ethanol.
- Stannous chloride (SnCl_2) is added to the suspension.^[7]
- The reaction mixture is heated to reflux and maintained for several hours (e.g., 14 hours) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).^[7]
- After cooling to room temperature, the solvent is removed under vacuum.^[7]
- The resulting residue is diluted with ethyl acetate and partitioned with a saturated aqueous sodium bicarbonate solution and water.^[7]
- The mixture may form a slurry, which is then filtered through a Celite pad. The filter cake is washed multiple times with ethyl acetate.^[7]

- The combined organic filtrate is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.[\[7\]](#)
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product, **5-Bromo-3,4-dimethylbenzene-1,2-diamine**.[\[7\]](#)
- Further purification can be achieved through techniques such as column chromatography or recrystallization.

General Synthesis Workflow for Aromatic Diamines


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **5-Bromo-3,4-dimethylbenzene-1,2-diamine**.

Applications and Utility

5-Bromo-3,4-dimethylbenzene-1,2-diamine is a key intermediate in organic synthesis with significant applications in several industrial and research areas. Its functional groups provide favorable reactivity and versatility.[\[2\]](#)

- Pharmaceutical Development: This compound serves as a building block in the synthesis of various pharmaceuticals, enabling the development of new therapeutic agents for specific diseases.[\[1\]](#)[\[2\]](#)
- Dye and Pigment Manufacturing: It is involved in the production of dyes and pigments, contributing to vibrant and stable colors for textiles and coatings.[\[1\]](#)[\[2\]](#)
- Polymer Science: The chemical is used in the formulation of specialty polymers to enhance material properties such as thermal stability and mechanical strength.[\[2\]](#)
- Agrochemicals: It is utilized in the synthesis of new agrochemical products.[\[1\]](#)[\[2\]](#)
- Analytical Chemistry: It can act as a reagent in certain analytical methods for the detection and quantification of other substances.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Key application areas for **5-Bromo-3,4-dimethylbenzene-1,2-diamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. usbio.net [usbio.net]
- 7. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]

- To cite this document: BenchChem. [5-Bromo-3,4-dimethylbenzene-1,2-diamine physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1333271#5-bromo-3-4-dimethylbenzene-1-2-diamine-physical-properties\]](https://www.benchchem.com/product/b1333271#5-bromo-3-4-dimethylbenzene-1-2-diamine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com